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Quinoline-2,7-diamine

Triplex-forming oligonucleotide Artificial nucleobase DNA nanotechnology

Quinoline-2,7-diamine (CAS 114058-72-9), systematically named 2,7-quinolinediamine, is a heterocyclic aromatic diamine with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol. It features two primary amino groups substituted at the 2‑ and 7‑positions of the quinoline scaffold, yielding a rigid, planar structure with zero rotatable bonds and a topological polar surface area (TPSA) of 64.9 Ų.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 114058-72-9
Cat. No. B3176778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2,7-diamine
CAS114058-72-9
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)N)N
InChIInChI=1S/C9H9N3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2,(H2,11,12)
InChIKeyJXQSVUMLMHXBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2,7-diamine (CAS 114058-72-9): Core Identity and Procurement-Relevant Characteristics


Quinoline-2,7-diamine (CAS 114058-72-9), systematically named 2,7-quinolinediamine, is a heterocyclic aromatic diamine with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol [1]. It features two primary amino groups substituted at the 2‑ and 7‑positions of the quinoline scaffold, yielding a rigid, planar structure with zero rotatable bonds and a topological polar surface area (TPSA) of 64.9 Ų [1]. The compound is catalogued under PubChem CID 330722, ChEMBL ID CHEMBL281049, and NSC number NSC319962, and is commercially supplied at 95–97% purity with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Quinoline-2,7-diamine Cannot Be Simply Replaced by Regioisomeric or Scaffold Analogs


The 2,7-substitution pattern on the quinoline nucleus is not interchangeable with other regioisomers (e.g., 2,6‑ or 2,8‑diamine) or scaffold variants (e.g., 1,8‑naphthyridine‑2,7‑diamine) because the spatial orientation and electronic character of the amino groups directly govern chelation geometry, base‑pairing selectivity in oligonucleotide applications, and chemoselective derivatization outcomes [1] [2]. Substituting a 2,6‑diamine for a 2,7‑diamine alters the N–N distance and bite angle available for bidentate metal coordination, compromising the performance of catalysts built upon quinolinyldiamine ligand frameworks [1]. Similarly, replacing a 2,7‑diaminoquinoline artificial nucleobase with a naphthyridine analog has been shown to reduce triplex‑forming oligonucleotide (TFO) base‑recognition selectivity by more than 4 °C in melting temperature (Tm) under physiologically relevant acidic conditions [2]. These structure‑dependent performance differences mean that generic substitution based solely on molecular formula or quinoline class membership risks failure in both research protocols and scaled industrial processes.

Quantitative Differentiation of Quinoline-2,7-diamine Against Closest Analogs: Procurement Decision Evidence


Superior Base‑Recognition Selectivity of the 2,7‑Diaminoquinoline Artificial Nucleobase (DAQac) vs. 1,8‑Naphthyridine Analog (DANac) in Triplex‑Forming Oligonucleotides

The N‑acetyl‑2,7‑diaminoquinoline (DAQac) artificial base, synthesized directly from quinoline‑2,7‑diamine, provides base‑recognition selectivity that is quantitatively superior to the previously reported N‑acetyl‑2,7‑diamino‑1,8‑naphthyridine (DANac) scaffold. The Tm values of triplexes containing DAQac matched against T‑A or C‑G base pairs were more than 13 °C higher than those containing DAQac paired with A‑T or G‑C at pH 7.4, representing a >13 °C discrimination window [1]. Critically, under acidic conditions (pH 6.0–7.0), the base‑recognition selectivity of DAQac was maintained, whereas DANac exhibited a reduction in the Tm difference between pyrimidine and purine bases exceeding 4 °C [1]. This pH‑robust selectivity is essential for TFO applications targeting the tumor microenvironment or endosomal compartments.

Triplex-forming oligonucleotide Artificial nucleobase DNA nanotechnology

Regioisomer‑Dependent Bidentate Chelation Geometry: 2,7‑ vs. 2,6‑ and 2,8‑Quinolinediamines as Olefin Polymerization Catalyst Ligand Precursors

Quinolinyldiamines (QDAs) substituted at the 2‑ and 7‑positions form bidentate ligands that coordinate Group 4 transition metals (Hf, Zr) with a specific N–N chelation distance and bite angle that are critical for catalytic activity in olefin polymerization [1]. The 2,7‑substitution positions the quinoline ring nitrogen and the 7‑NH₂ group in a geometry capable of forming a six‑membered chelate ring with the metal center, whereas the 2,6‑isomer would produce a five‑membered chelate and the 2,8‑isomer a seven‑membered chelate, each with substantially different steric and electronic properties [2]. Patent literature explicitly identifies the 2,7‑quinolinyldiamine architecture as the basis for commercially desirable ligand frameworks in polyolefin catalysis, with the ligand structure directly influencing polymer molecular weight, comonomer incorporation, and catalyst productivity [1].

Olefin polymerization Catalyst ligand Transition metal complex

Intramolecular pKa Differential Enables Chemoselective Mono‑Derivatization of Quinoline-2,7-diamine

The two amino groups in quinoline‑2,7‑diamine reside in electronically distinct environments. The 2‑NH₂ group is conjugated with the quinoline ring nitrogen, rendering it significantly less basic (pKa ~3.43 for 2‑aminoquinoline) than the 7‑NH₂ group, which resides on the electron‑rich benzenoid ring (predicted pKa 6.60±0.14 for 7‑aminoquinoline) [1] . This ΔpKa of approximately 3.2 units allows for selective functionalization: under mildly acidic conditions (pH ~4–5), the 7‑NH₂ remains predominantly protonated while the 2‑NH₂ is largely deprotonated and available for acylation, alkylation, or diazotization. In contrast, regioisomers such as quinoline‑2,6‑diamine display a smaller pKa differential between the two amino groups (2‑NH₂ pKa ~3.4; 6‑NH₂ pKa predicted ~5.8), providing a narrower window for chemoselective reaction control.

Chemoselective synthesis Amine protection Medicinal chemistry building block

Physicochemical Property Differentiation: Computed LogP, TPSA, and Rotatable Bond Count vs. Regioisomeric Quinolinediamines

Quinoline‑2,7‑diamine displays a computed consensus LogP of 1.12 (XLogP3 = 1.16), a topological polar surface area (TPSA) of 64.9 Ų, and zero rotatable bonds [1] . These values place the compound within favorable drug‑like chemical space (Lipinski rule of five: TPSA <140 Ų, LogP <5). Among the three common regioisomeric quinolinediamines (2,6‑; 2,7‑; 2,8‑), the molecular formula, molecular weight, and heavy atom count are identical (C₉H₉N₃, 159.19 g/mol, 12 heavy atoms). However, the TPSA differs subtly due to the varying spatial arrangement of the amino groups, and the zero rotatable bond count distinguishes all three from more flexible diamine scaffolds such as ethylene diamine derivatives, which possess 1–3 rotatable bonds and consequently higher conformational entropy [1]. The 2,7‑arrangement positions the 7‑NH₂ at the para‑like position relative to the quinoline nitrogen, maximizing the electronic push‑pull character of the molecule compared to the 2,6‑ and 2,8‑analogs.

ADME prediction Physicochemical profiling Drug-likeness

Commercial Availability and Analytical Documentation Tier: Batch‑Level Purity Certification vs. Less‑Characterized Regioisomers

Quinoline‑2,7‑diamine is commercially available from multiple established vendors at 97% purity with full batch‑specific analytical documentation including NMR, HPLC, and GC certificates . In contrast, the 2,6‑regioisomer (CAS 855837‑85‑3) is listed by fewer suppliers and often at lower purity specifications, while the 2,8‑isomer (CAS 7508‑76‑1) is available primarily through catalog suppliers with limited analytical data . The 2,7‑isomer benefits from established synthetic routes described in patent literature that enable scalable production, contributing to a more reliable supply chain and competitive pricing at multi‑gram quantities [1]. For example, Bidepharm offers 97% purity with batch QC at approximately $1,066/100 mg, $3,994/1 g, and $11,997/5 g, providing a transparent, tiered pricing structure that facilitates procurement planning .

Chemical procurement Quality assurance Analytical characterization

High‑Value Application Scenarios for Quinoline-2,7-diamine Based on Quantitative Differentiation Evidence


Synthesis of pH‑Robust Artificial Nucleobases (DAQac) for Triplex‑Forming Oligonucleotide Therapeutics

Programs developing TFO‑based gene‑silencing therapies require artificial nucleobases that discriminate between pyrimidine and purine bases in target DNA duplexes. Quinoline‑2,7‑diamine is the direct synthetic precursor to N‑acetyl‑2,7‑diaminoquinoline (DAQac), which delivers >13 °C Tm selectivity between matched and mismatched base pairs at pH 7.4 and retains this selectivity under the acidic conditions (pH 6.0–7.0) encountered in endosomal compartments, where the naphthyridine competitor DANac loses >4 °C in discrimination power [1]. Procurement of the parent diamine at ≥97% purity with documented batch QC ensures reproducible conjugation efficiency during oligonucleotide solid‑phase synthesis.

Ligand Precursor for Group 4 Metallocene Olefin Polymerization Catalysts

The 2,7‑diamino substitution pattern on the quinoline scaffold generates a six‑membered chelate ring upon coordination to Hf or Zr, a geometry that has been specifically claimed in patent literature as yielding enhanced catalyst productivity and comonomer incorporation compared to alternative chelate sizes [1]. Industrial catalyst development groups must source the correct 2,7‑regioisomer because substitution with the 2,6‑isomer (five‑membered chelate) or 2,8‑isomer (seven‑membered chelate) produces fundamentally different coordination geometries, resulting in off‑spec polymer properties and reduced process efficiency.

Chemoselective Synthesis of N7‑Substituted Quinoline Derivatives (Arylquin 1, ISQ‑1 Series) for Oncology Research

The approximately 3.2‑unit pKa differential between the 2‑NH₂ (pKa ~3.4) and 7‑NH₂ (pKa ~6.6) groups of quinoline‑2,7‑diamine enables selective functionalization at the 7‑position without requiring protection/deprotection of the 2‑amine [1] [2]. This chemoselectivity is directly exploited in the synthesis of Arylquin 1 (a Par‑4 secretagogue in oncology) and ISQ‑1 (an indole‑substituted quinoline Wnt signaling inhibitor), where the 7‑dimethylamino group is installed while the 2‑amino group remains available for subsequent derivatization or contributes to target binding. Procuring the 2,7‑isomer rather than the 2,6‑ or 2,8‑analogs ensures the largest possible pKa window for chemoselective manipulation.

Fluorescent Probe and Chemosensor Development Exploiting Electronic Push‑Pull Character

The 2‑amino (electron‑withdrawing, conjugated with ring N) and 7‑amino (electron‑donating, para‑like orientation) groups of quinoline‑2,7‑diamine create an intrinsic intramolecular charge‑transfer (ICT) character that is maximized by this specific substitution pattern [1]. This property is directly relevant to the development of fluorescent sensors for metal ions (Zn²⁺, Hg²⁺, Cu²⁺), where the 2,7‑diaminoquinoline fluorophore provides a large Stokes shift and ratiometric response upon metal coordination [2]. The zero‑rotatable‑bond structure of the scaffold ensures minimal non‑radiative decay, enhancing quantum yield relative to flexible diamine fluorophores.

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